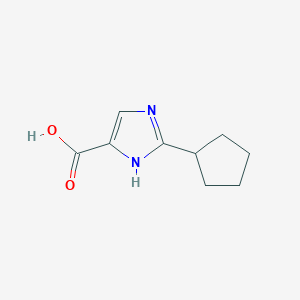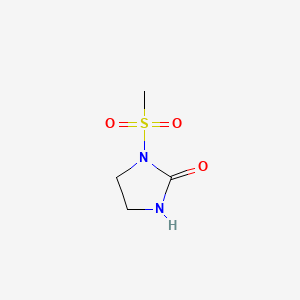![molecular formula C13H17N3S B1364191 5-(4-ペンチルフェニル)-[1,3,4]チアゾール-2-イルアミン CAS No. 114751-76-7](/img/structure/B1364191.png)
5-(4-ペンチルフェニル)-[1,3,4]チアゾール-2-イルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C13H17N3S and a molecular weight of 247.36 g/mol . It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of research.
科学的研究の応用
5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-pentylbenzoyl chloride with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative .
Industrial Production Methods
While specific industrial production methods for 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
作用機序
The mechanism of action of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine substituent instead of a pentyl group.
5-Phenyl-1,3,4-thiadiazol-2-amine: Lacks the pentyl group, making it less hydrophobic.
5-(2-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine: Contains a fluorine substituent, which may alter its reactivity and biological activity.
Uniqueness
5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine is unique due to its pentyl substituent, which enhances its hydrophobicity and may influence its interaction with biological membranes and molecular targets. This structural feature can lead to distinct biological activities and applications compared to other thiadiazole derivatives .
特性
IUPAC Name |
5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-3-4-5-10-6-8-11(9-7-10)12-15-16-13(14)17-12/h6-9H,2-5H2,1H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVUAUKYRCXIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine as revealed by the study?
A1: The study elucidated several key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine []:
- Non-planar conformation: The molecule adopts a non-planar conformation with a dihedral angle of 29.9° between the thiadiazole and phenyl rings [].
- Intramolecular interaction: An intramolecular C—H⋯S interaction exists within the molecule [].
- Intermolecular hydrogen bonding: The molecules form centrosymmetric dimers in the crystal structure through intermolecular N—H⋯N hydrogen bonding [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)













